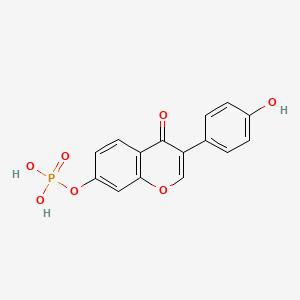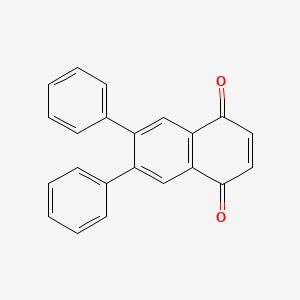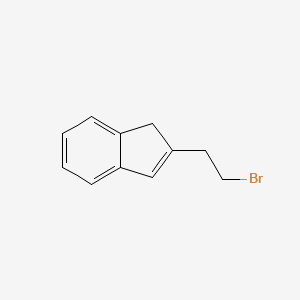
2-(2-Bromoethyl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromoethyl group at the second position of the indene structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1H-indene typically involves the bromination of 2-ethyl-1H-indene. One common method includes the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide or potassium thiolate, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Major Products
Substitution: Amino or thiol derivatives of indene.
Oxidation: Indene ketones or aldehydes.
Reduction: Ethylindene derivatives.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-1H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-1H-indene largely depends on the type of reaction it undergoes. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The specific molecular targets and pathways involved can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the fused cyclopentene ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an indene structure.
2-Bromoethyl acrylate: Contains an acrylate group instead of an indene structure
Uniqueness
2-(2-Bromoethyl)-1H-indene is unique due to its indene backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromoethyl group further enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
167219-22-9 |
|---|---|
Formule moléculaire |
C11H11Br |
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-1H-indene |
InChI |
InChI=1S/C11H11Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7H,5-6,8H2 |
Clé InChI |
SWQJEUYUOSKTGA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C=C1CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


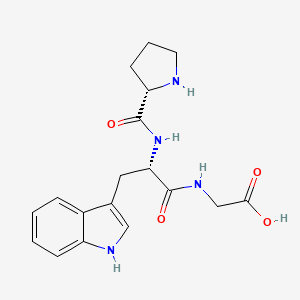
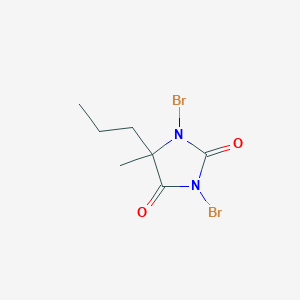
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)
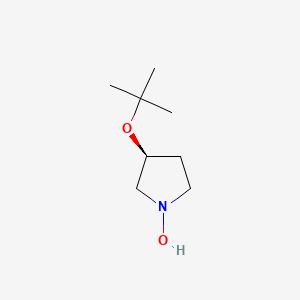

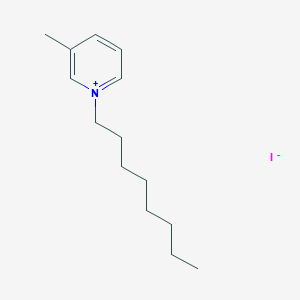
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
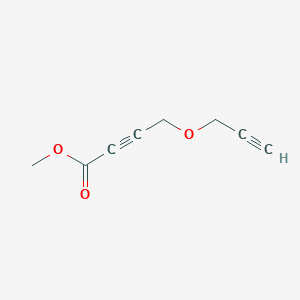
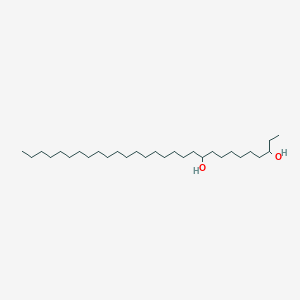
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
